4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine
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Overview
Description
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a chemical compound with the molecular formula C9H14N4O3 and a molecular weight of 226.23 g/mol This compound features a pyrazole ring substituted with dimethyl and nitro groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dimethyl-3-nitropyrazole with morpholine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Formation of 4-(2,5-Dimethyl-4-aminopyrazol-3-yl)morpholine.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-4-aminopyrazol-3-yl)morpholine
- 4-(2,5-Dimethyl-4-chloropyrazol-3-yl)morpholine
- 4-(2,5-Dimethyl-4-methylpyrazol-3-yl)morpholine
Uniqueness
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-(2,5-dimethyl-4-nitropyrazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-7-8(13(14)15)9(11(2)10-7)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWJTILXUVBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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